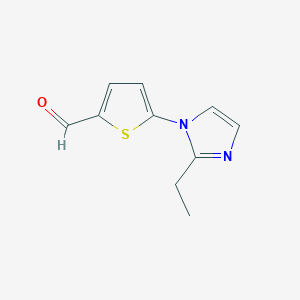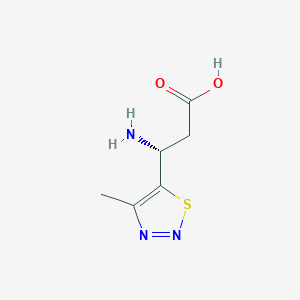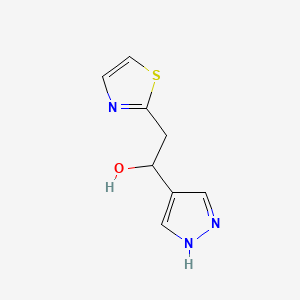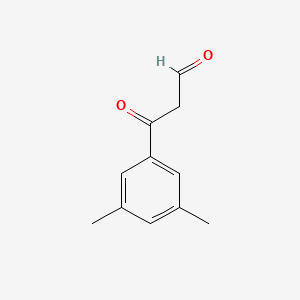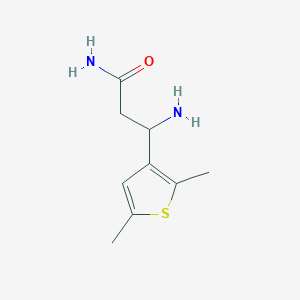
2-(1-Aminobutyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminobutyl)-4-methylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with an aminobutyl group (-CH2CH2CH2NH2) and a methyl group (-CH3)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with 1-bromobutane to form 2-(1-bromobutyl)-4-methylphenol, followed by nucleophilic substitution with ammonia to introduce the amino group.
Reaction Steps:
-
Alkylation:
Reactants: 4-methylphenol, 1-bromobutane
Conditions: Base (e.g., KOH), solvent (e.g., ethanol), reflux
Product: 2-(1-bromobutyl)-4-methylphenol
-
Nucleophilic Substitution:
Reactants: 2-(1-bromobutyl)-4-methylphenol, ammonia
Conditions: Solvent (e.g., ethanol), elevated temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-(1-Aminobutyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., Br2) or nitro groups (e.g., HNO3) in the presence of catalysts.
Major Products
Oxidation: Quinones
Reduction: Primary amines
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
2-(1-Aminobutyl)-4-methylphenol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Aminobutyl)-4-methylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its phenolic hydroxyl group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules.
類似化合物との比較
Similar Compounds
2-(1-Aminobutyl)phenol: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Methylphenol (p-Cresol): Lacks the aminobutyl group, which significantly alters its chemical properties and applications.
2-(1-Aminobutyl)-4-chlorophenol: Substituted with a chlorine atom instead of a methyl group, which can influence its chemical behavior and biological effects.
Uniqueness
2-(1-Aminobutyl)-4-methylphenol is unique due to the presence of both the aminobutyl and methyl groups, which confer distinct chemical and biological properties. These substituents can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-(1-aminobutyl)-4-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-4-10(12)9-7-8(2)5-6-11(9)13/h5-7,10,13H,3-4,12H2,1-2H3 |
InChIキー |
VWUNUFAGMNYWLS-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=C(C=CC(=C1)C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


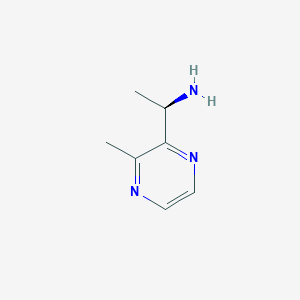
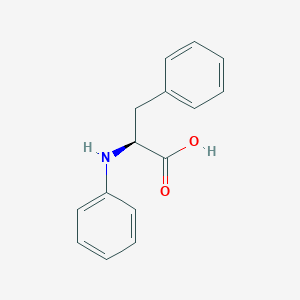


![1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B13314216.png)
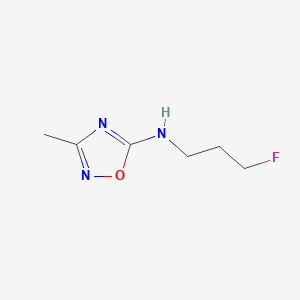
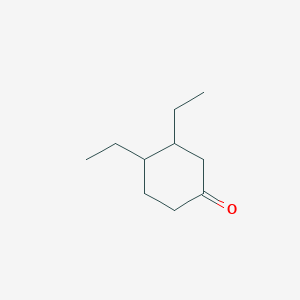

![1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13314237.png)
